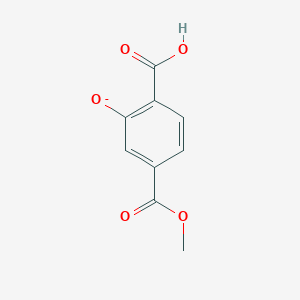
CID 16219282
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate is a zwitterionic buffer commonly used in biochemical and molecular biology research. This compound is known for its ability to maintain stable pH levels in various biological and chemical systems, making it an essential component in many laboratory protocols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate typically involves the reaction of 3-chloro-2-hydroxypropane-1-sulfonic acid with bis(2-hydroxyethyl)amine. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonate derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions to maintain stable pH levels.
Biology: The compound is employed in cell culture media and other biological assays to ensure optimal conditions for cell growth and function.
Medicine: It is used in diagnostic assays and other medical applications where precise pH control is crucial.
Industry: The compound finds use in industrial processes that require stable pH conditions, such as fermentation and enzyme reactions.
Mécanisme D'action
The primary mechanism by which Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate exerts its effects is through its buffering capacity. The compound can donate or accept protons, thereby stabilizing the pH of the solution. This buffering action is crucial in maintaining the integrity and functionality of biological and chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer in biochemical research.
Bis-Tris Propane: Similar in structure and function but with different buffering ranges.
HEPES: A zwitterionic buffer with a different pH range and buffering capacity.
Uniqueness
Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate is unique due to its specific pH buffering range and its ability to maintain stable pH levels in various conditions. Its zwitterionic nature also makes it less likely to interfere with biological processes compared to other buffers.
Propriétés
Formule moléculaire |
C7H17NNaO6S |
|---|---|
Poids moléculaire |
266.27 g/mol |
InChI |
InChI=1S/C7H17NO6S.Na/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14;/h7,9-11H,1-6H2,(H,12,13,14); |
Clé InChI |
ABXOJWUOJXOEIC-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)CC(CS(=O)(=O)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione](/img/structure/B12343181.png)
![2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid](/img/structure/B12343187.png)
![4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12343188.png)



![1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one](/img/structure/B12343216.png)


![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12343235.png)


